(6R)-Hydroxy (S,S)-Palonosetron

説明

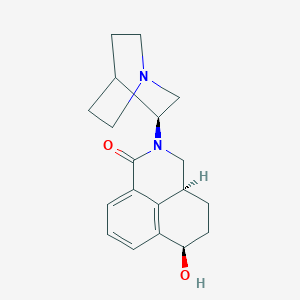

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3aS,6R)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c22-17-5-4-13-10-21(16-11-20-8-6-12(16)7-9-20)19(23)15-3-1-2-14(17)18(13)15/h1-3,12-13,16-17,22H,4-11H2/t13-,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDXMUXWGXFPLG-KBRIMQKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C3C1CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C3[C@H]1CN(C(=O)C3=CC=C2)[C@@H]4CN5CCC4CC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Biotransformation Pathways and Enzymatic Mechanisms for 6r Hydroxy S,s Palonosetron Formation

Identification of Specific Cytochrome P450 (CYP) Isoenzymes Catalyzing Hydroxylation of Palonosetron (B1662849)

The metabolism of approximately 50% of a palonosetron dose is primarily carried out by the Cytochrome P450 (CYP) enzyme system in the liver. nih.govdrugbank.comnih.gov In vitro studies have been instrumental in identifying the specific CYP isoenzymes involved in this process. clinpgx.orge-lactancia.org

The principal enzyme responsible for the metabolism of palonosetron is CYP2D6. nih.govclinpgx.orgyoutube.comnih.govnih.gov This isoenzyme plays a major role in the biotransformation of palonosetron into its metabolites. drugbank.comnih.gov The high polymorphism of the CYP2D6 gene can lead to variations in enzyme activity among individuals, potentially affecting the metabolism of drugs that are CYP2D6 substrates. nih.gov However, clinical studies have shown that the pharmacokinetic parameters of palonosetron are not significantly different between individuals who are poor metabolizers and those who are extensive metabolizers of CYP2D6 substrates. nih.govclinpgx.orgnih.gov This suggests that while CYP2D6 is the primary metabolic route, alternative pathways can compensate in individuals with reduced CYP2D6 activity.

In Vitro Metabolic Profiling Studies Leading to 6-Hydroxylation

In vitro metabolism studies utilizing human liver microsomes have been crucial in identifying the metabolic products of palonosetron. These studies have shown that approximately 45-50% of a palonosetron dose is metabolized, with two primary metabolites being formed. wikipedia.org One of these major metabolites is 6-S-hydroxy-palonosetron. e-lactancia.orgnih.gov These in vitro systems allow for the controlled investigation of metabolic pathways and the identification of the enzymes responsible for specific biotransformations.

Stereo- and Regioselective Aspects of Hydroxylation at the 6-Position of Palonosetron

The hydroxylation of palonosetron to form its hydroxy metabolite is a stereo- and regioselective process. The hydroxylation specifically occurs at the 6-position of the palonosetron molecule, and the resulting stereoisomer is the (6S)-hydroxy-palonosetron. e-lactancia.orgnih.gov Palonosetron itself is a single (S,S)-stereoisomer. wikipedia.orgnih.gov The specificity of this reaction highlights the precise interaction between the substrate (palonosetron) and the active site of the metabolizing enzymes, primarily CYP2D6. The formation of a specific stereoisomer of the metabolite indicates that the enzyme orients the palonosetron molecule in a particular way to facilitate hydroxylation at a defined position and with a specific spatial orientation.

Comparative Analysis of Metabolic Routes Yielding Other Palonosetron Metabolites, such as N-oxide-Palonosetron

Besides 6-S-hydroxy-palonosetron, the other major metabolite of palonosetron is N-oxide-palonosetron. e-lactancia.orgnih.gov Both of these metabolites have been found to possess less than 1% of the 5-HT3 receptor antagonist activity of the parent compound, palonosetron, rendering them essentially inactive. nih.gove-lactancia.orgnih.govwikipedia.org Following an intravenous dose, N-oxide-palonosetron accounts for approximately 12.9% of the dose, while 6-S-hydroxy-palonosetron accounts for about 11.5%. e-lactancia.org With oral administration, these values are approximately 13.5% and 17.2%, respectively. e-lactancia.org The formation of these two primary metabolites, along with the portion of the drug that is excreted unchanged, constitutes the main elimination pathways for palonosetron.

| Metabolite | Formation Pathway | Contributing CYP Isoenzymes | Pharmacological Activity |

| (6S)-Hydroxy-palonosetron | Hydroxylation | Primarily CYP2D6, with minor contributions from CYP3A4 and CYP1A2. nih.govclinpgx.orgnih.gov | <1% of palonosetron's activity. nih.gove-lactancia.orgnih.gov |

| N-oxide-palonosetron | N-oxidation | Primarily CYP2D6, with minor contributions from CYP3A4 and CYP1A2. e-lactancia.orgnih.gov | <1% of palonosetron's activity. nih.gove-lactancia.orgnih.gov |

Advanced Analytical Methodologies for the Characterization and Quantification of 6r Hydroxy S,s Palonosetron

Chromatographic Techniques for Stereoisomer Separation and Purity Assessment

Chromatography is the cornerstone for separating complex mixtures. For chiral compounds like the stereoisomers of Palonosetron (B1662849) and its metabolites, specialized chromatographic techniques are essential for achieving resolution and assessing purity.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary tool for separating enantiomers. The development of a successful chiral HPLC method relies on the selection of an appropriate chiral stationary phase (CSP) and the optimization of mobile phase conditions.

Several studies have focused on developing robust HPLC methods for the enantioseparation of Palonosetron and its related impurities. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used. For instance, methods have been developed using Chiralpak AD, Chiralpak AD-H, and Chiralcel-OD columns. scirp.orgresearchgate.netresearchgate.net These methods typically operate in normal-phase or polar organic modes. researchgate.netresearchgate.net

Method development often involves screening various mobile phases, which commonly consist of a non-polar solvent like n-hexane and a polar organic modifier such as ethanol, isopropanol, or methanol (B129727). scirp.orgresearchgate.net Additives like diethylamine (B46881) (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds are often crucial for achieving adequate separation and good peak shape. researchgate.netchromatographyonline.com For example, one validated method utilized a mobile phase of n-hexane, ethanol, methanol, heptafluorobutyric acid, and diethylamine (70:15:15:0.05:0.1, v/v) on a Chiralcel-OD column to separate all four stereoisomers of Palonosetron within 12 minutes. scirp.orgsemanticscholar.org

Validation of these methods is performed according to ICH guidelines, assessing parameters like specificity, linearity, precision, accuracy, and robustness. researchgate.netwisdomlib.org The limits of detection (LOD) and quantification (LOQ) for chiral impurities are often in the low µg/mL range, demonstrating high sensitivity. scirp.orgresearchgate.netsemanticscholar.org

Table 1: Examples of Validated Chiral HPLC Methods for Palonosetron Stereoisomers

| Chiral Stationary Phase | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Detection | Analysis Time (min) | Reference |

|---|---|---|---|---|---|

| Chiralcel-OD (3 µm) | n-hexane:ethanol:methanol:heptafluorobutyric acid:diethylamine (70:15:15:0.05:0.1) | 1.0 | UV | 12 | scirp.orgsemanticscholar.org |

| Chiralpak-IC | n-hexane:ethanol:1,4 dioxane:trifluoroacetic acid:diethylamine (65:30:5:0.3:0.3) | 1.0 | UV | ~20 | researchgate.net |

| CHIRALPAK AD-H (5 µm) | n-hexane:absolute alcohol:diethylamine (60:40:0.05) | 0.4 | 256 nm | - | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Capillary Electrophoresis (CE) and its variant, Micellar Electrokinetic Chromatography (MEKC), offer high-efficiency separations and are powerful alternatives to HPLC for chiral analysis. researchgate.net These techniques are particularly useful for separating the stereoisomers of Palonosetron.

In CE, chiral selectors are added to the background electrolyte to facilitate enantioseparation. High concentrations of cyclodextrins (CDs), such as beta-cyclodextrin (B164692) (β-CD), have been successfully used. nih.govresearchgate.net One optimized CE method employed a 30 mmol L⁻¹ NaH2PO4 buffer (pH 3.0) containing 150 mmol L⁻¹ β-CD and 10% methanol, achieving baseline separation of the four Palonosetron stereoisomers within 35 minutes. nih.govresearchgate.net

MEKC utilizes surfactants at concentrations above their critical micelle concentration to form a pseudo-stationary phase. mdpi.com Chiral surfactants, like bile salts, can act as both the micellar phase and the chiral selector. Sodium cholate (B1235396) has proven effective in resolving the four stereoisomers of Palonosetron. nih.govnih.gov The separation can be fine-tuned by optimizing parameters such as surfactant concentration, buffer pH, organic modifiers (e.g., methanol), and applied voltage. nih.gov For instance, baseline separation was achieved in under 18 minutes using a 30 mM borate (B1201080) buffer (pH 9.40) with 70 mM sodium cholate and 20% methanol at 20 kV. nih.gov Other bile salts, including sodium deoxycholate (SDC), have also been investigated, with one study achieving complete separation in less than 3.5 minutes using 4.0 mM SDC. mdpi.com

Table 2: Capillary Electrophoresis and MEKC Methods for Palonosetron Stereoisomer Separation

| Technique | Chiral Selector | Buffer System | Key Conditions | Separation Time (min) | Reference |

|---|---|---|---|---|---|

| CE | beta-Cyclodextrin (150 mmol L⁻¹) | 30 mmol L⁻¹ NaH2PO4 (pH 3.0) with 10% Methanol | 15 kV applied voltage | 35 | nih.govresearchgate.net |

| MEKC | Sodium Cholate (70 mM) | 30 mM Borate buffer (pH 9.40) with 20% Methanol | 20 kV applied voltage | 18 | nih.gov |

| MEKC | Sodium Deoxycholate (4.0 mM) | 30 mM Sodium tetraborate (B1243019) buffer (pH 9.2) | 25 kV applied voltage | < 3.5 | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages like faster analysis times and reduced consumption of organic solvents compared to HPLC. nih.govchromatographyonline.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Recent studies have demonstrated the successful application of SFC for the simultaneous enantioselective, diastereoselective, and achiral separation of Palonosetron and its impurities. nih.govchromatographyonline.com This is a significant challenge due to the multiple chiral centers and high structural similarity of the compounds. nih.govchromatographyonline.com The method development involves evaluating polysaccharide-based chiral stationary phases (CSPs) along with various modifiers and additives. nih.gov One study found that an ADH column with a ternary solvent mixture of methanol, acetonitrile (B52724), and diethylamine as a modifier provided a satisfactory separation of Palonosetron's enantiomers and diastereomers. nih.gov The entire separation of Palonosetron and six of its impurities was accomplished in 18 minutes using a gradient elution. nih.govchromatographyonline.com Molecular docking studies suggest that the separation is driven by differences in hydrogen bonding and π-π interactions between the analytes and the CSP. nih.gov

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elucidating the structure of compounds. When coupled with chromatographic techniques, it provides a powerful method for both quantification and identification.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring mass with very high accuracy, typically to the third or fourth decimal place. researchgate.net This precision allows for the determination of a compound's elemental composition and the differentiation between molecules with the same nominal mass but different chemical formulas. researchgate.netalgimed.com Instruments like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers provide the high resolution needed for these measurements. researchgate.net

For a compound like (6R)-Hydroxy (S,S)-Palonosetron, HRMS would be used to obtain an accurate mass measurement, which must be within a narrow tolerance (e.g., < 5 ppm) of the theoretical calculated mass. algimed.com This serves as a primary confirmation of the compound's identity and elemental formula. Accurate mass measurement requires proper mass calibration, which can be done using either an external standard or an internal calibrant introduced with the sample. algimed.comrsc.org

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. nih.gov In an MS/MS experiment, a precursor ion of interest (e.g., the molecular ion of this compound) is selected and then subjected to fragmentation, often through collision-induced dissociation (CID). nih.gov The resulting product ions are then mass-analyzed.

The fragmentation pattern is characteristic of the molecule's structure. The analysis of these fragmentation pathways provides definitive structural confirmation. nih.govmdpi.com For a molecule like this compound, fragmentation would likely involve characteristic losses, such as the loss of water from the hydroxyl group, cleavages within the quinuclidine (B89598) ring, or fragmentation of the isoquinoline (B145761) portion of the molecule. By interpreting the m/z values of the product ions, the connectivity of the atoms within the molecule can be pieced together, confirming the identity and structure of the parent compound. nih.gov This detailed structural information is crucial for distinguishing it from its other stereoisomers and related impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Integrated Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable tool for the integrated analysis of this compound. This technique combines the superior separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry, enabling the simultaneous quantification of the parent drug and its metabolites, including the hydroxylated form.

Highly sensitive and selective LC-MS/MS methods have been developed for the determination of Palonosetron and its related substances in various biological matrices. researchgate.net These methods often utilize a C18 column for chromatographic separation and a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode. researchgate.netnih.gov For Palonosetron, the monitored ion transitions are frequently m/z 297.3 → 110.2. nih.gov The development of such methods is crucial for pharmacokinetic studies and for monitoring impurities.

Method validation according to the International Council for Harmonisation (ICH) guidelines ensures the reliability of these analytical procedures, assessing parameters such as linearity, accuracy, precision, and robustness. researchgate.netscielo.br Linearity for Palonosetron quantification has been established over various concentration ranges, with correlation coefficients (r²) consistently exceeding 0.999. researchgate.netscielo.br The limits of detection (LOD) and quantification (LOQ) for Palonosetron and its impurities are typically in the low µg/mL to ng/mL range, demonstrating the high sensitivity of LC-MS techniques. researchgate.netscielo.brscirp.org Forced degradation studies are also conducted, where the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and establish the stability-indicating nature of the method. researchgate.netscielo.br

Interactive Table: LC-MS Method Parameters for Palonosetron Analysis

| Parameter | Typical Value/Range |

|---|---|

| Chromatographic Column | C18 (e.g., Phenomenex C18, Inertsil ODS) nih.govresearchgate.net |

| Mobile Phase | Acetonitrile and Ammonium Acetate Buffer nih.gov |

| Flow Rate | 0.3 - 1.0 mL/min nih.govresearchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI+) researchgate.net |

| Monitored Transition (Palonosetron) | m/z 297.3 → 110.2 nih.gov |

| Linearity (r²) | > 0.999 researchgate.netscielo.br |

| LOD | 0.005 - 0.115 µg/mL scielo.br |

| LOQ | 0.016 - 0.385 µg/mL scielo.br |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including the complex stereochemistry of this compound. Through various one-dimensional and two-dimensional experiments, NMR provides detailed information about the chemical environment of each atom and their connectivity, ultimately confirming the compound's structure and stereochemical configuration.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural assessment of this compound. The chemical shift (δ) of each proton and carbon atom is highly dependent on its local electronic environment. pdx.eduucl.ac.uk The presence of the hydroxyl group in this compound will induce characteristic downfield shifts for adjacent protons and carbons compared to the parent Palonosetron molecule. pdx.edu

In ¹H NMR, the integration of the signals provides the relative number of protons, while the splitting patterns (multiplicity) reveal information about neighboring protons. In ¹³C NMR, the chemical shifts are particularly informative for identifying the carbon skeleton, including quaternary carbons which are not observed in ¹H NMR. ucl.ac.uknp-mrd.org The specific chemical shifts are crucial for assigning the structure and can be compared to predicted values or data from related compounds. pdx.edunp-mrd.org

Interactive Table: Predicted ¹³C NMR Chemical Shifts for a Representative Structure

| Atom No. | Predicted Chemical Shift (ppm) |

|---|---|

| 1 | 116.12 |

| 2 | 57.53 |

| 3 | 150.00 |

| 4 | 120.50 |

Note: This is a generalized table and actual chemical shifts for this compound would require experimental determination.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex structure and confirming the stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, identifying which protons are adjacent to each other in the molecular structure. sdsu.eduyoutube.com This is critical for tracing out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful tool for assigning carbon signals based on their attached protons. sdsu.eduprinceton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. science.govresearchgate.net This is the key experiment for determining the stereochemistry of this compound, as the presence or absence of NOE cross-peaks between specific protons confirms their relative orientation (e.g., cis or trans) in the three-dimensional structure.

The collective data from these 2D NMR experiments provides a comprehensive and definitive picture of the molecular structure and stereochemistry of this compound. science.gov

Spectroscopic Techniques for Molecular Fingerprinting and Conformational Studies

Beyond chromatography and NMR, other spectroscopic techniques provide valuable information about the molecular fingerprint and conformational properties of this compound.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a "molecular fingerprint" of a compound by probing its molecular vibrations. americanpharmaceuticalreview.comaalto.fi Both techniques are non-destructive and require minimal sample preparation. americanpharmaceuticalreview.com

IR spectroscopy is particularly sensitive to polar functional groups and would clearly show the presence of the hydroxyl (-OH) and carbonyl (C=O) groups in this compound through their characteristic stretching and bending vibrations. americanpharmaceuticalreview.com Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and can provide complementary information about the carbon skeleton. americanpharmaceuticalreview.com The combination of IR and Raman spectra offers a comprehensive vibrational profile of the molecule, which is useful for identification and quality control.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.govpsu.edu It measures the differential absorption of left and right circularly polarized light by a chiral sample. Since enantiomers have mirror-image CD spectra, this technique can be used to confirm the absolute configuration of this compound. psu.edu

Furthermore, CD spectroscopy is highly sensitive to the secondary and tertiary structure of molecules, making it an excellent tool for conformational analysis. nih.govnih.govwiley.com The CD spectrum of this compound will be influenced by its specific three-dimensional conformation in solution. nih.govnih.gov By comparing the experimental CD spectrum with theoretical calculations for different possible conformations, the preferred solution-state conformation of the molecule can be determined. researchgate.net This information is crucial for understanding its interaction with biological targets.

Stereochemical Investigations and Chiral Purity Assessment of 6r Hydroxy S,s Palonosetron

Comprehensive Stereochemical Assignment via Spectroscopic and Chiroptical Methods

The unambiguous assignment of the stereochemistry of (6R)-Hydroxy (S,S)-Palonosetron relies on a combination of advanced analytical techniques. While X-ray crystallography provides the most definitive evidence of stereochemical configuration by mapping the precise spatial arrangement of atoms in a crystalline state, its application is contingent on the ability to grow suitable single crystals.

In the absence of a crystal structure, a suite of spectroscopic and chiroptical methods is employed to confirm the assigned stereochemistry, often by comparing the data to that of the parent compound and its other known stereoisomers.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1D and 2D NMR techniques (such as COSY, HSQC, HMBC, and NOESY) are indispensable. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly powerful for stereochemical assignment as it detects protons that are close in space, allowing for the determination of relative stereochemistry. For this compound, the spatial relationships between the proton at the C6 position, the protons on the quinuclidine (B89598) ring, and the protons on the isoquinoline (B145761) core can be established to confirm the cis or trans relationship between substituents.

Chiroptical Methods:

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental CD spectrum of an unknown sample to the spectra of reference standards with known absolute configurations or to spectra predicted by computational models, the absolute stereochemistry can be determined.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly the Cotton effect, is characteristic of the stereochemical environment of the chromophore and can be used to assign absolute configuration.

The table below summarizes the methods used for stereochemical assignment.

Table 1: Methods for Stereochemical Assignment

| Method | Principle | Application to this compound |

|---|---|---|

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. | Provides definitive absolute configuration if a suitable crystal can be obtained. |

| NMR Spectroscopy (NOESY) | Measures through-space interactions between protons, revealing their spatial proximity. | Determines the relative orientation of the hydroxyl group and other substituents on the polycyclic core. |

| Circular Dichroism (CD) | Measures differential absorption of circularly polarized light by a chiral molecule. | Provides a unique spectral fingerprint to confirm the absolute configuration by comparison with known standards or theoretical calculations. |

Strategies for Enantiomeric Excess and Diastereomeric Ratio Determination in Complex Mixtures

The synthesis or isolation of this compound can potentially yield a mixture of its other stereoisomers. Therefore, robust analytical methods are required to determine the enantiomeric excess (ee) and diastereomeric ratio (dr) to ensure chiral purity. The primary strategies involve chiral chromatography. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for separating stereoisomers. researchgate.net This is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. For Palonosetron (B1662849) and its related compounds, polysaccharide-based CSPs are highly effective.

Chiral Stationary Phases (CSPs): Columns such as Chiralcel-OD (cellulose-based) and CHIRALPAK AD-H (amylose-based) have demonstrated successful separation of Palonosetron stereoisomers. researchgate.net

Mobile Phase: The separation is typically carried out in normal-phase or polar organic modes. A common mobile phase might consist of a mixture of n-hexane, ethanol, and an amine modifier like diethylamine (B46881) to improve peak shape and resolution. researchgate.net

Micellar Electrokinetic Chromatography (MEKC): MEKC is a capillary electrophoresis technique that can achieve high-efficiency separations of chiral compounds. nih.govnih.govresearchgate.net

Chiral Selectors: In this method, a chiral selector is added to the running buffer. For Palonosetron stereoisomers, bile salts such as sodium cholate (B1235396) have been used effectively as both a surfactant and a chiral selector. nih.govresearchgate.net The chiral selector forms micelles that selectively interact with the different stereoisomers, leading to differences in their migration times and enabling separation. nih.gov Studies have shown that sodium cholate micelles provide chirally selective recognition primarily for the C3a chiral center in Palonosetron. nih.govresearchgate.net

The table below outlines exemplary conditions for the chiral separation of Palonosetron stereoisomers.

Table 2: Chromatographic and Electrophoretic Strategies for Stereoisomer Separation

| Technique | Stationary/Mobile Phase or Selector | Key Findings | Reference |

|---|---|---|---|

| Chiral HPLC | CSP: CHIRALPAK AD-H (5 µm)Mobile Phase: n-hexane/ethanol/diethylamine (60:40:0.05) | Achieved good separation of Palonosetron from its optical isomers. | researchgate.net |

| Chiral HPLC | CSP: Chiralcel-OD (3 µm)Mobile Phase: n-hexane/ethanol/methanol (B129727)/HFBA/diethylamine (70:15:15:0.05:0.1) | Capable of separating enantiomers of Palonosetron and its process-related chiral impurities within 12 minutes. | researchgate.net |

| MEKC | Chiral Selector: Sodium Cholate (SC)Buffer: Varies | Successfully separated all four stereoisomers of Palonosetron. The separation mechanism involves selective recognition by SC micelles and differences in electrophoretic mobility. | nih.govnih.govresearchgate.net |

HFBA: Heptafluoro Butyric Acid

Implications of Stereochemical Configuration on Molecular Interactions with Biological Systems (theoretical framework)

The specific stereochemistry of this compound is expected to have profound implications for its interaction with biological targets, most notably the serotonin (B10506) 5-HT3 receptor. While direct binding studies on this specific metabolite are not widely published, a theoretical framework can be constructed based on the well-documented interactions of its parent compound, Palonosetron.

Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor that distinguish it from first-generation antagonists like ondansetron (B39145) and granisetron. johnshopkins.edunih.gov Research indicates that Palonosetron engages in allosteric binding and demonstrates positive cooperativity, meaning it binds to a site on the receptor that is different from the serotonin binding site and can influence the binding of other ligands. nih.govresearchgate.net

The three-dimensional structure of the Palonosetron-5-HT3 receptor complex, elucidated through cryo-electron microscopy and computational modeling, reveals key interactions. acs.orgnih.gov The rigid tricyclic ring structure of Palonosetron acts as an effective wedge in the receptor's binding pocket, stabilized by specific interactions such as a cation-π interaction with a tryptophan residue (W183) and hydrogen bonds. acs.org

Theoretical Implications for this compound:

Altered Binding Affinity: The introduction of a hydroxyl group at the C6 position introduces a new hydrogen-bond donor and acceptor. Depending on the precise orientation of this group within the binding pocket, it could form new, stabilizing hydrogen bonds with amino acid residues, potentially increasing binding affinity. Conversely, it could introduce steric hindrance or an unfavorable electrostatic interaction, thereby decreasing affinity.

Modulation of Allosteric Effects: The (6R) configuration places the hydroxyl group in a specific spatial orientation. This could influence the conformational changes in the receptor that are associated with Palonosetron's allosteric mechanism. The new interaction point could either enhance or diminish the positive cooperativity and long-lasting receptor inhibition observed with the parent compound. nih.gov

Metabolic Stability: The stereochemistry at and around the site of hydroxylation can influence the molecule's susceptibility to further metabolism by cytochrome P450 enzymes, thus affecting its pharmacokinetic profile.

In essence, the precise (6R)-Hydroxy (S,S) stereochemistry is not merely a structural detail but a critical determinant of the molecule's potential biological activity, dictating how it fits into and interacts with the chiral pocket of its target receptor.

Chiral Resolution Techniques for this compound and its Stereoisomers for Research Purity

To obtain chirally pure this compound for research purposes, such as for use as an analytical standard or for in-vitro biological testing, it is necessary to resolve it from a mixture of its stereoisomers. The analytical methods described previously can be scaled up for preparative purposes.

Preparative Chiral HPLC: This is the most common and effective method for obtaining high-purity stereoisomers. By using larger columns (with wider diameters) and optimizing the mobile phase composition and flow rate, multi-milligram to gram quantities of the desired isomer can be isolated per injection. The fractions corresponding to the peak of this compound are collected, and the solvent is subsequently evaporated to yield the pure compound.

Classical Resolution via Diastereomeric Salt Formation: This traditional method involves reacting the racemic mixture of the amine-containing stereoisomers with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or camphorsulfonic acid. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in solubility. numberanalytics.com Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed by a chemical reaction (e.g., neutralization with a base) to liberate the pure enantiomer. This process would need to be applied to a mixture of diastereomers to first separate the (S,S) pair from the (R,R) pair before resolving the enantiomers.

Enzymatic Resolution: This technique utilizes the high stereoselectivity of enzymes. An enzyme could be selected that, for example, selectively acylates or hydrolyzes an ester derivative of only one of the stereoisomers in the mixture. The modified and unmodified isomers can then be easily separated by standard chromatography or extraction.

The table below summarizes potential resolution techniques.

Table 3: Chiral Resolution Techniques for Research Purity

| Technique | Description | Applicability |

|---|---|---|

| Preparative Chiral HPLC | Scaling up of analytical HPLC using larger columns to isolate larger quantities of a single stereoisomer. | Highly effective for all stereoisomers of hydroxylated Palonosetron, providing high purity. |

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form diastereomeric salts that are separated by crystallization. numberanalytics.com | A classical, potentially cost-effective method for large-scale separation, but requires significant methods development. |

| Enzymatic Resolution | Use of a stereoselective enzyme to modify one stereoisomer, allowing for its separation from the others. | Offers high selectivity under mild conditions but requires screening for a suitable enzyme. |

Computational Chemistry and Molecular Modeling of 6r Hydroxy S,s Palonosetron

Quantum Mechanical Studies of Electronic Structure, Energetics, and Spectroscopic Properties

Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of (6R)-Hydroxy (S,S)-Palonosetron at an electronic level. Although specific QM studies on this particular isomer are not widely available in public literature, the principles of such analyses can be described. These studies would typically employ Density Functional Theory (DFT) or other ab initio methods to calculate the molecule's electron distribution, molecular orbital energies (such as the HOMO-LUMO gap), and electrostatic potential.

These calculations would reveal key insights into:

Electronic Structure: The distribution of electron density, identifying electron-rich and electron-poor regions. The aromatic ring, the carbonyl group of the lactam, the tertiary amine of the quinuclidine (B89598) ring, and the introduced hydroxyl group at the 6R position are key features governing its electronic landscape.

Energetics: The total energy of the molecule, its heat of formation, and the relative energies of different electronic states. This is crucial for understanding its inherent stability.

Spectroscopic Properties: QM calculations can predict spectroscopic data, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. For instance, the calculated IR frequencies would correspond to the stretching and bending vibrations of its functional groups, including the O-H stretch of the hydroxyl group and the C=O stretch of the lactam.

A summary of the theoretical data points that would be derived from a QM study is presented below.

| Calculated Property | Significance for this compound |

| Molecular Orbital Energies (HOMO/LUMO) | Indicates electronic reactivity, with the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) gap relating to chemical reactivity and electronic transitions. |

| Electrostatic Potential Map | Visualizes charge distribution, highlighting sites susceptible to electrophilic or nucleophilic attack. |

| NMR Chemical Shifts | Predicts the 1H and 13C NMR spectra, aiding in structural elucidation and confirmation. |

| IR Vibrational Frequencies | Predicts the infrared spectrum, identifying characteristic functional groups like -OH, C=O, and C-N bonds. |

Conformational Analysis using Molecular Mechanics and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its biological function and interaction with enzymes. Conformational analysis through molecular mechanics (MM) and molecular dynamics (MD) simulations provides a detailed picture of the molecule's dynamic behavior. nih.govnih.gov

Molecular mechanics would be used to map the potential energy surface of the molecule, identifying low-energy, stable conformations. The complex, fused-ring system of the hexahydro-benzo[de]isoquinoline core combined with the rigid quinuclidine moiety limits conformational freedom, but allows for specific puckering and orientations of substituents.

Molecular dynamics simulations extend this analysis by simulating the movement of the molecule over time, providing insights into its dynamic flexibility and the stability of its conformations in a simulated environment (e.g., in water). mdpi.com Key parameters derived from MD simulations include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of the molecule's backbone atoms over time from a reference structure, indicating conformational stability. A stable simulation is often characterized by the RMSD value reaching a plateau. nih.gov

Radius of Gyration (Rg): Indicates the compactness of the molecule's structure over the simulation time. nih.gov

Solvent-Accessible Surface Area (SASA): Calculates the surface area of the molecule that is accessible to a solvent, providing information on how its shape changes and which parts are exposed for potential interactions. nih.gov

These simulations are essential for understanding how the molecule might adapt its shape upon approaching an enzyme's active site. mdpi.com

In Silico Prediction of Regioselectivity and Stereoselectivity in Enzymatic Hydroxylation

The formation of this compound from its parent compound, (S,S)-Palonosetron, is an enzymatic hydroxylation reaction. In silico methods are crucial for predicting where on the molecule this reaction is most likely to occur (regioselectivity) and the resulting 3D orientation of the new hydroxyl group (stereoselectivity).

Given that Palonosetron (B1662849) is metabolized by cytochrome P450 enzymes, computational models can be used to predict the most probable sites of oxidation. evitachem.com These models often analyze factors such as:

The accessibility of different C-H bonds.

The stability of the potential radical or carbocation intermediates formed during the hydroxylation process.

The energy barriers for hydrogen atom abstraction from different positions on the molecule.

The fact that hydroxylation occurs at the 6-position is a key finding that these predictive models aim to explain. Furthermore, these models can differentiate between the likelihood of forming the (6R) or (6S) stereoisomer. This selectivity is governed by the precise orientation of the substrate within the chiral environment of the enzyme's active site. researchgate.netnih.gov Biocatalytic studies on other compounds have demonstrated that enzyme engineering can be used to control and even reverse the regio- and stereoselectivity of hydroxylation reactions, a process that can be guided by computational predictions. researchgate.netgoogle.com

| Predictive Model Type | Application to this compound Formation |

| Ligand-Based Models | Use the structure of Palonosetron to predict reactive sites based on intrinsic electronic and steric properties. |

| Structure-Based Models | Involve docking the Palonosetron molecule into a model of the CYP2D6 active site to determine the most likely orientation for hydroxylation at the C6 position. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid approach that treats the active site and substrate with high-level QM calculations while the rest of the enzyme is modeled with faster MM methods to simulate the reaction pathway and determine selectivity. |

Theoretical Studies of Compound Stability and Reactivity Profiles Under Various Conditions

Theoretical studies can predict the stability and reactivity of this compound. The parent compound, Palonosetron hydrochloride, is known to be stable under normal conditions and physically and chemically stable when mixed with various infusion solutions for extended periods. merck.comarlok.comresearchgate.net However, it can react with strong oxidizing agents. merck.com

For this compound, the introduction of a secondary alcohol group at the 6-position creates a new potential site for chemical reactions. Theoretical studies would investigate:

Oxidative Stability: The susceptibility of the 6-hydroxy group to oxidation to a ketone (forming 6-Oxo-Palonosetron). chemicalbook.com QM calculations can determine the thermodynamic favorability of this reaction.

Thermal Stability: MD simulations at elevated temperatures can predict the onset of conformational changes or degradation.

pH Stability: The protonation states of the quinuclidine nitrogen and the potential for acid/base-catalyzed degradation can be modeled across a range of pH values.

Molecular Docking Simulations for Interaction with Enzyme Active Sites (e.g., CYP isoforms involved in its formation)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another. In the context of this compound, docking simulations are primarily used to study the interaction of the parent compound, (S,S)-Palonosetron, with the active site of the metabolizing enzyme, CYP2D6. evitachem.com

The goals of these simulations are to:

Validate the Binding Pose: Determine the most stable orientation of (S,S)-Palonosetron within the CYP2D6 active site.

Explain Regioselectivity: Show why the C6 position of the substrate is positioned closest to the reactive heme-iron center of the enzyme, making it the most likely site for hydroxylation.

Explain Stereoselectivity: Analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the substrate and the chiral amino acid residues of the active site that favor the formation of the (6R)-hydroxy metabolite over the (6S) alternative.

The results of docking simulations are typically evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). A lower score generally indicates a more favorable binding interaction. These simulations provide a static, yet powerful, snapshot that complements the dynamic insights gained from MD simulations.

Comparative Academic Research and Methodological Advancements Pertaining to Hydroxylated Palonosetron Metabolites

Structural and Stereochemical Comparisons with Other Hydroxylated Palonosetron (B1662849) Metabolites

The hydroxylation of palonosetron, which itself is a single (S,S)-stereoisomer, introduces an additional chiral center at the 6-position of its hexahydro-1-oxo-benz[de]isoquinoline core. This results in the formation of diastereomers, namely (6R)-Hydroxy (S,S)-Palonosetron and (6S)-Hydroxy (S,S)-Palonosetron. These metabolites, while sharing the same molecular formula and mass, exhibit distinct three-dimensional arrangements that can influence their biological and physicochemical properties.

(6S)-Hydroxy (S,S)-Palonosetron is recognized as a primary metabolite of palonosetron. chemicalbook.comcoompo.com Its stereoisomer, this compound, is also a subject of study, primarily in a comparative context. coompo.comchemicalbook.com The fundamental difference between these two compounds lies in the spatial orientation of the hydroxyl group at the C-6 position. In the (6R) isomer, the hydroxyl group is oriented differently than in the (6S) isomer, a variation that arises from the enzymatic action during metabolism, primarily mediated by cytochrome P450 enzymes like CYP2D6. evitachem.com

While both the 6R and 6S hydroxylated metabolites are considered pharmacologically less active than the parent compound, with less than 1% of its 5-HT3 receptor antagonist activity, their precise structural characterization is vital for impurity profiling and understanding the complete metabolic pathway. The core structure of both metabolites retains the hexahydro-1-oxo-benz[de]isoquinoline framework, which is essential for receptor interaction. evitachem.com

| Property | This compound | (6S)-Hydroxy (S,S)-Palonosetron | Palonosetron (Parent Compound) |

| Full Chemical Name | (3aS,6R)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one chemicalbook.com | (3aS,6S)-6-hydroxy-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one simsonpharma.com | (3aS)-2-[(3S)-1-Azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one |

| CAS Number | 176019-33-3 chemicalbook.com | 848074-08-8 chemicalbook.com | 135729-61-2 |

| Molecular Formula | C₁₉H₂₄N₂O₂ chemicalbook.com | C₁₉H₂₄N₂O₂ chemicalbook.com | C₁₉H₂₄N₂O |

| Molecular Weight | 312.41 g/mol chemicalbook.com | 312.41 g/mol simsonpharma.com | 296.41 g/mol |

| Stereochemical Difference | Hydroxyl group at C-6 has an 'R' configuration. | Hydroxyl group at C-6 has an 'S' configuration. | No hydroxyl group at C-6. |

| Known Status | Stereoisomer of the (6S) metabolite. chemicalbook.com | A major metabolite of Palonosetron. chemicalbook.com | Active pharmaceutical ingredient. |

Development of Universal Analytical Platforms for Comprehensive Palonosetron Metabolite Profiling

The structural similarity among palonosetron and its various metabolites necessitates sophisticated analytical platforms for their effective separation, identification, and quantification. The development of "universal" platforms aims to provide a comprehensive profile of all relevant compounds in a single analytical run, which is crucial for metabolic and pharmacokinetic studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the cornerstone technology for this purpose. documentsdelivered.comresearchgate.netnih.gov These platforms offer high sensitivity and selectivity, enabling the detection of metabolites at very low concentrations in complex biological matrices like plasma. researchgate.netnih.gov

Key features of these advanced analytical platforms include:

Multi-modal Chromatography: To achieve comprehensive coverage, platforms may utilize multiple chromatography techniques. For instance, combining reversed-phase (RP) liquid chromatography for separating nonpolar to moderately polar compounds with hydrophilic interaction liquid chromatography (HILIC) for highly polar metabolites ensures a broader range of detected analytes. chemrxiv.org

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide highly accurate mass measurements. This accuracy is critical for determining the elemental composition of unknown metabolites and distinguishing between isomers with identical nominal masses.

Tandem MS (MS/MS) for Structural Elucidation: By inducing fragmentation of a selected parent ion, MS/MS provides structural information that helps in identifying the exact position of modifications, such as hydroxylation, and in differentiating between isomers. nih.gov

Recent studies have demonstrated LC-MS/MS methods for the simultaneous determination of palonosetron and other drugs, and for analyzing its degradation products, which include hydroxylated species. documentsdelivered.comresearchgate.net The development of open-platform metabolomics resources provides standardized protocols and extensive compound libraries that can be adapted for the specific challenge of profiling palonosetron and its full suite of metabolites, including the various hydroxylated stereoisomers. chemrxiv.org

| Analytical Platform Feature | Role in Palonosetron Metabolite Profiling | Research Finding Reference |

| LC-MS/MS | Core technology for sensitive and selective quantification of palonosetron and its metabolites in biological samples. | documentsdelivered.comresearchgate.net |

| High-Resolution MS (HRMS) | Provides accurate mass data to confirm elemental composition and differentiate closely related compounds. | nih.gov |

| Tandem MS (MS/MS) | Generates fragmentation patterns for structural confirmation and isomer differentiation. | nih.gov |

| Multi-modal Chromatography (e.g., RP-LC & HILIC) | Expands the range of metabolites that can be separated and detected in a single comprehensive analysis. | chemrxiv.org |

| Rapid Chromatographic Methods | Shortens analysis time, making the platform suitable for high-throughput analysis of many samples. documentsdelivered.com | documentsdelivered.comresearchgate.net |

Advancements in High-Throughput Screening Methodologies for Metabolite Identification and Characterization

High-Throughput Screening (HTS) encompasses a suite of technologies that automate and accelerate the testing of large numbers of samples for biological or chemical activity. While traditionally used in drug discovery to screen compound libraries, HTS principles are increasingly being applied to the field of drug metabolism for rapid metabolite identification and characterization.

For palonosetron, HTS methodologies can be leveraged to:

Screen for Metabolic Stability: In vitro assays using liver microsomes or hepatocytes can be performed in multi-well plates. HTS systems can rapidly process these plates to assess the rate at which palonosetron is metabolized under various conditions (e.g., with different CYP450 inhibitors).

Identify Metabolite-Generating Systems: By screening a panel of recombinant CYP450 enzymes, HTS can quickly pinpoint which specific enzymes are responsible for generating particular metabolites, such as (6R)- and (6S)-Hydroxy (S,S)-Palonosetron.

High-Content Screening (HCS) for Cellular Effects: HCS combines automated microscopy with sophisticated image analysis to extract quantitative data from cells. youtube.com This could be used to observe cellular responses to palonosetron and its metabolites, potentially linking specific metabolites to certain cellular phenotypes or off-target effects, even if they lack significant 5-HT3 receptor activity.

The integration of HTS with rapid analytical techniques like LC-MS/MS creates a powerful workflow. Samples from HTS plates can be automatically injected into the mass spectrometer for rapid identification of the metabolites formed in each well. This approach significantly accelerates the process of building a comprehensive metabolic map for a drug candidate like palonosetron and its subsequent metabolites. While specific published examples of applying HTS to palonosetron metabolite identification are not prominent, the established capabilities of HTS in drug metabolism research provide a clear framework for its application. nih.govplos.orgnih.gov

| HTS Application | Relevance to Palonosetron Metabolite Research |

| Metabolic Stability Assays | Rapidly determines the rate of palonosetron breakdown and metabolite formation in vitro. |

| Reaction Phenotyping | Quickly identifies the specific enzymes (e.g., CYP450s) responsible for producing hydroxylated metabolites. |

| High-Content Analysis (HCA) | Allows for the observation and quantification of cellular phenotypic changes induced by metabolites. youtube.com |

| Integrated HTS-MS Platforms | Creates a seamless workflow from automated in vitro metabolism assays to mass spectrometric identification of the resulting metabolites. youtube.com |

Future Research Trajectories for 6r Hydroxy S,s Palonosetron in Chemical Biology and Pharmaceutical Sciences

Targeted Synthesis of Specific Stereoisomers for Fundamental Mechanistic Research

The precise biological activity and mechanistic role of individual stereoisomers of hydroxylated palonosetron (B1662849) metabolites can only be elucidated through the availability of stereochemically pure compounds. The current synthetic routes to palonosetron often involve the catalytic hydrogenation of an imide intermediate. iaea.org For instance, the hydrogenation of (S)-2-(1-Azabicyclo[2.2.2]oct-3-yl)-2,3-dihydro-1,3-dioxo-1H-benz[de]isoquinoline can produce a mixture of hydroxylated diastereomers. iaea.org This lack of stereocontrol presents a significant challenge for isolating specific isomers like (6R)-Hydroxy (S,S)-Palonosetron for detailed study.

Future research must therefore focus on developing highly stereoselective synthetic strategies. Key areas of investigation include:

Chiral Catalysis: The use of chiral catalysts, such as rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands, could direct the hydrogenation to selectively produce the desired (6R) stereocenter.

Substrate-Controlled Synthesis: Modifying the substrate to include a chiral auxiliary could guide the stereochemical outcome of the reduction step, with the auxiliary being removed in a subsequent step.

Enzymatic Reduction: Biocatalysis using ketoreductase enzymes offers a promising green chemistry approach to achieving high enantiomeric and diastereomeric excess in the synthesis of chiral alcohols.

Success in this area would provide researchers with the necessary tools to perform fundamental studies on how specific stereochemistry influences the interaction with biological targets and metabolic enzymes, moving beyond the current understanding which is largely based on studies of mixtures or the more abundant (6S) metabolite. nih.gov

Application of Advanced Spectroscopic Techniques for In Situ Monitoring of Metabolite Formation

Understanding the kinetics and dynamics of metabolite formation in real-time is a major goal in pharmacology. Traditional methods rely on quenching reactions and analyzing extracts, which provides only snapshots in time. nih.gov Future research will increasingly employ advanced spectroscopic techniques for the in situ and real-time monitoring of this compound formation.

Real-Time NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and quantification. Recent advances enable the study of metabolic processes in living cells without cell extraction, a technique known as in-cell NMR. nih.govacs.org By monitoring cell cultures or even tissue samples in a bioreactor within an NMR spectrometer, researchers can track the appearance of metabolite signals and the disappearance of the parent drug signal over time. nih.govmdpi.com This approach allows for the direct observation of metabolic rates and pathways under near-physiological conditions. nih.govnih.gov

Raman Spectroscopy: This vibrational spectroscopy technique offers high chemical specificity and can be performed in aqueous environments with minimal interference from water, making it ideal for biological samples. nih.govmdpi.com Low-frequency Raman spectroscopy, in particular, is sensitive to the solid-state form of a drug and can be used to monitor events like the precipitation of a poorly soluble metabolite from a solution in situ. nih.gov Coupled with imaging techniques like Coherent Raman Scattering (CRS) microscopy, it can even map the subcellular distribution of drugs and their metabolites, providing invaluable spatial and temporal information. nih.gov

These non-invasive techniques will allow for a dynamic understanding of how palonosetron is converted to its hydroxylated metabolites, providing critical data for the development of more accurate pharmacokinetic and pharmacodynamic models.

Computational Design of Enzymes for Specific Hydroxylation Pathways of Related Compounds

The hydroxylation of palonosetron is carried out by the cytochrome P450 (CYP) family of enzymes. nih.gov While nature has provided these versatile catalysts, their activity is not always optimal for specific industrial or research purposes. Computational enzyme design has emerged as a powerful tool to re-engineer existing enzymes or create new ones with tailored properties. nih.gov

Future research trajectories in this area will focus on designing bespoke CYP enzymes for the specific hydroxylation of palonosetron and related quinuclidine-containing compounds. The "inside-out" approach is a prominent strategy, which involves: rsc.org

Quantum Mechanical Modeling: Defining an ideal transition state for the desired hydroxylation reaction (e.g., formation of the (6R)-hydroxy product). manchester.ac.uk

Scaffold Docking: Computationally placing this "theozyme" (theoretical enzyme) into the active sites of known protein scaffolds, such as the robust and well-characterized CYP102A1 from Bacillus megaterium. nih.gov

Sequence Redesign: Using molecular modeling software to mutate amino acid residues in the active site to optimize the stabilization of the desired transition state, thereby enhancing catalytic efficiency and stereoselectivity. nih.govnih.gov

By computationally scanning for mutations that selectively stabilize the binding and transition state of one stereoisomeric pathway over another, it is possible to create highly specific biocatalysts. nih.gov These designed enzymes could be used to synthesize specific metabolites like this compound in high purity for research purposes or to generate novel hydroxylated analogues of palonosetron with potentially new therapeutic properties.

Development of Novel Analytical Standards and Reference Materials for Metabolic Studies

The accuracy and reliability of any quantitative study in pharmacology and toxicology depend critically on the availability of well-characterized analytical standards and reference materials. While standards for major drug metabolites are often available, there is a continuous need for the development of Certified Reference Materials (CRMs) for a wider range of metabolites, including specific stereoisomers like this compound.

A CRM is a reference material for which one or more property values are certified by a metrologically valid procedure, accompanied by a certificate that provides the value, its associated uncertainty, and a statement of metrological traceability. iaea.orgresearchgate.net Future research will focus on:

Comprehensive Characterization: Moving beyond simple purity assessment to a full characterization of reference materials, including structural confirmation by NMR and mass spectrometry, and assessing for impurities, moisture content, and trace metals.

Certification According to ISO Guidelines: Producing and certifying these standards according to international guidelines such as ISO Guides 34 and 35 to ensure their acceptance by regulatory agencies and research laboratories worldwide. researchgate.net

Development of Matrix-Based CRMs: Creating CRMs in relevant biological matrices, such as plasma or urine (e.g., NIST SRM 1950 Metabolites in Human Plasma), which are essential for validating the entire analytical workflow, including extraction and sample preparation steps. nih.govacs.org

The availability of high-quality, certified reference materials for this compound and other related metabolites is essential for ensuring the accuracy and comparability of data across different laboratories, which is a cornerstone of regulatory submission and fundamental metabolic research. researchgate.net

Q & A

Basic Research Questions

Q. What experimental designs are recommended for evaluating the comparative efficacy of (6R)-Hydroxy (S,S)-Palonosetron against first-generation 5-HT3 receptor antagonists (5-HT3RAs) in chemotherapy-induced nausea and vomiting (CINV)?

- Methodological Answer : Use randomized, double-blind, stratified phase III trials with primary endpoints such as complete response (CR: no emesis, no rescue medication) during acute (0–24 h) and delayed (24–120 h) phases. Secondary endpoints should include nausea control, tolerability, and impact of corticosteroid co-administration. Pooled analyses of patient-level data from multiple trials (e.g., four pivotal phase III studies) are valid for meta-analyses, assuming therapeutic equivalence among older 5-HT3RAs (ondansetron, dolasetron, granisetron) .

- Example : A trial comparing single-dose IV palonosetron (0.25 mg) with ondansetron (32 mg) in 570 patients showed superior CR rates for palonosetron in acute (81.0% vs. 68.6%), delayed (74.1% vs. 55.1%), and overall (69.3% vs. 50.3%) phases .

Q. How can HPLC methods be optimized to quantify impurities like Desoxy-Palonosetron and epimer isomers in this compound formulations?

- Methodological Answer : Use reversed-phase HPLC with a C18 column (250 mm × 4.6 mm, 5 μm), mobile phase gradient of phosphate buffer (pH 6.8) and acetonitrile, and UV detection at 225 nm. Validate for specificity, linearity (range: 0.05–1.5 μg/mL), precision (RSD < 2%), and accuracy (recovery: 98–102%) .

- Table :

| Parameter | Condition |

|---|---|

| Column | C18 (250 mm × 4.6 mm, 5 μm) |

| Mobile Phase | Phosphate buffer (pH 6.8)/ACN gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| LOD/LOQ | 0.02 μg/mL / 0.05 μg/mL |

Q. What pharmacokinetic parameters distinguish this compound from other 5-HT3RAs?

- Methodological Answer : Conduct ascending-dose pharmacokinetic studies in healthy subjects. Key parameters include elimination half-life (~40 hours), clearance (1.11–3.90 mL/min/kg), and volume of distribution (3.85–12.6 L/kg). Non-compartmental analysis (e.g., Phoenix WinNonlin) should confirm dose proportionality and assess metabolite profiles (e.g., N-oxide metabolite M9) .

Advanced Research Questions

Q. How should researchers address conflicting data on palonosetron’s superiority in delayed CINV prevention compared to older 5-HT3RAs?

- Methodological Answer : Perform stratified subgroup analyses based on corticosteroid use and chemotherapy emetogenicity (MEC vs. HEC). For example, in HEC patients, palonosetron + dexamethasone showed significantly higher delayed CR rates (42.0% vs. 28.6%) than ondansetron + dexamethasone . Meta-analyses must account for heterogeneity (e.g., study designs, endpoints) and use fixed-effects models to resolve contradictions .

Q. What methodologies validate the efficacy of oral vs. IV palonosetron in antiemetic regimens?

- Methodological Answer : Conduct non-inferiority trials with cross-over designs. A double-blind study comparing 0.5 mg oral palonosetron to 0.25 mg IV palonosetron in cisplatin-treated patients showed comparable CR rates (58.8% vs. 59.3%) but failed to demonstrate statistical non-inferiority. Use composite endpoints (e.g., no rescue medication, nausea severity) and assess pharmacokinetic equivalence .

Q. How can cross-study comparisons resolve debates on optimal dexamethasone dosing with palonosetron?

- Methodological Answer : Design trials testing single-day vs. multi-day dexamethasone regimens. A study in breast cancer patients found similar CR rates between palonosetron + day 1 dexamethasone (8 mg) and palonosetron + dexamethasone on days 1–3 (84.3% vs. 80.8% overall CR). Use patient-reported outcomes (e.g., Functional Living Index-Emesis) to evaluate quality-of-life trade-offs .

Q. What statistical approaches are critical for pooled analyses of palonosetron trials?

- Methodological Answer : Pool data from trials using similar endpoints (e.g., CR, no emesis) and apply mixed-effects models to adjust for covariates (e.g., chemotherapy type, dexamethasone use). For example, a pooled analysis of 4,619 patients found palonosetron reduced delayed vomiting risk (RR: 0.76, 95% CI: 0.68–0.85) vs. older 5-HT3RAs .

Data Contradiction Analysis

- Example : While some studies report palonosetron’s superiority in delayed CINV, others attribute this to secondary endpoints. Resolution requires re-analyzing patient-level data with uniform endpoints (e.g., MASCC/ESMO guidelines) and controlling for confounding variables like NK-1 antagonist use .

Key Guidelines for Trial Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。